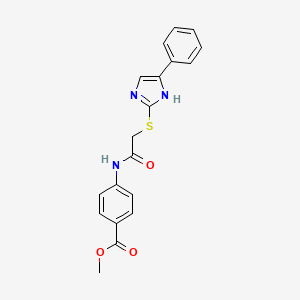
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features an imidazole ring, a thioether linkage, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound, often in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the thioether with a benzoic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
化学反应分析
Types of Reactions
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
科学研究应用
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in many drugs, and this compound could be a precursor for the synthesis of new therapeutic agents.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its structural similarity to biological molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, inhibiting their activity. The imidazole ring can interact with metal ions and other biological targets, making it a versatile pharmacophore .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to its combination of an imidazole ring, a thioether linkage, and a benzoate ester
生物活性
Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a methyl ester functional group, an acetamido moiety, and an imidazole ring, which are known to enhance its pharmacological properties. This article provides an overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be broken down into three significant components:
- Benzoate Portion : Contributes to the lipophilicity and overall stability of the compound.
- Acetamido Group : Enhances solubility and may influence biological interactions.
- Thioimidazole Substituent : Imparts unique reactivity and potential biological targets.
The synthesis typically involves several key reactions, including acylation and thiolation steps, which allow for modifications that can enhance biological activity. The synthetic versatility of this compound enables the exploration of various structural analogs to optimize efficacy.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, suggesting potential applications in treating fungal infections.
- Cytotoxicity : Research indicates that this compound may induce cell death in cancer cell lines, possibly through apoptosis or necrosis pathways.
Data Table: Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against various bacterial strains, indicating potent antimicrobial activity .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound could reduce viability in several cancer cell lines by over 50% at concentrations as low as 10 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase-dependent pathways leading to apoptosis .
- Fungal Inhibition Studies : The compound was tested against Candida species, showing significant antifungal activity with MIC values around 15 µg/mL. This suggests that it could be a candidate for further development in antifungal therapies .
属性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
methyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)12-26-19-20-11-16(22-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
SKVBFYVRXJLJRF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















